molecular formula C23H16N2 B12963577 4,7-Diphenylpyrrolo[1,2-a]quinoxaline

4,7-Diphenylpyrrolo[1,2-a]quinoxaline

Cat. No.: B12963577
M. Wt: 320.4 g/mol
InChI Key: KJFUXVINJQBCED-UHFFFAOYSA-N
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Description

4,7-Diphenylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a pyrroloquinoxaline core with phenyl groups attached at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 and containing at least three carbon atoms with reaction centers capable of nucleophilic attack . Another method involves the condensation of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and substituted pyrroloquinoxalines with various functional groups.

Scientific Research Applications

4,7-Diphenylpyrrolo[1,2-a]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Diphenylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

4,7-Diphenylpyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

    Pyrrolo[1,2-a]quinoxaline: Lacks the phenyl groups at positions 4 and 7.

    4,5-Dihydropyrrolo[1,2-a]quinoxaline: Contains additional hydrogen atoms, making it a reduced form of the compound.

    Quinoxaline N-oxides: Oxidized derivatives with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

4,7-diphenylpyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C23H16N2/c1-3-8-17(9-4-1)19-13-14-21-20(16-19)24-23(18-10-5-2-6-11-18)22-12-7-15-25(21)22/h1-16H

InChI Key

KJFUXVINJQBCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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